Fmoc-D-Thr(Trt)-OH

Descripción

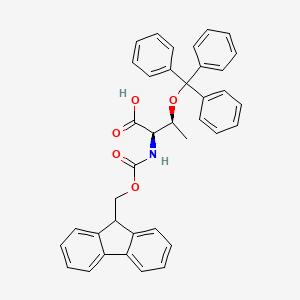

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARBLLDDSTVWSM-OSPAZUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Application of Fmoc D Thr Trt Oh in Peptide and Biomolecule Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Thr(Trt)-OH

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. gyrosproteintechnologies.com this compound serves as a standard building block for introducing D-threonine residues within this methodology. The strategic advantage of using this specific derivative lies in the clever chemical properties of its protecting groups, which allow for both efficient chain elongation and subsequent, highly specific chemical modifications.

Successful peptide synthesis requires a system of "orthogonal" protecting groups, which are chemical moieties that mask reactive functional groups and can be removed under distinct chemical conditions without affecting other protecting groups. peptide.com This principle is fundamental to the utility of this compound. peptide.compeptide.com

The Fmoc (Fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the threonine. It is classified as a temporary protecting group because it is removed at each step of the synthesis to allow the next amino acid to be coupled. iris-biotech.de The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de

The Trt (Trityl) Group: This bulky group protects the hydroxyl (-OH) functional group on the side chain of threonine. In contrast to the Fmoc group, the Trt group is highly acid-labile. peptide.com This differential lability is the key to the orthogonal system. The Trt group is stable under the basic conditions used for Fmoc removal but can be selectively cleaved using very dilute acid, such as 1% Trifluoroacetic Acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de This allows the chemist to unmask the threonine side chain while the peptide remains anchored to the resin and the N-terminal Fmoc group of the last-coupled amino acid remains intact. iris-biotech.depeptide.com

This orthogonal Fmoc/Trt protection scheme is invaluable for syntheses that require selective, post-synthetic modification of the threonine side chain. peptide.compeptide.com

| Protecting Group | Protected Moiety | Typical Deprotection Condition | Classification |

| Fmoc | α-Amino Group | 20% Piperidine in DMF | Base-Labile (Temporary) |

| Trityl (Trt) | Threonine Side-Chain Hydroxyl | 1-3% TFA in DCM | Highly Acid-Labile (Semi-Permanent) |

| tert-Butyl (tBu) | Side-Chains (e.g., Ser, Thr, Asp, Glu) | 95% TFA | Acid-Labile (Permanent) |

This table illustrates the concept of orthogonality, where different protecting groups are removed by chemically distinct mechanisms.

The incorporation of this compound into a growing peptide chain can be challenging due to steric hindrance. gyrosproteintechnologies.com This hindrance arises from both the β-branched structure of the threonine itself and the bulky nature of the Trityl protecting group. cem.com Consequently, optimization of the coupling reaction is critical to ensure high efficiency and prevent the formation of deletion sequences (peptides missing an amino acid). gyrosproteintechnologies.com

The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of the incoming amino acid. iris-biotech.de For sterically hindered residues like this compound, the choice of coupling reagent is paramount.

Standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) may be insufficient. More potent activating reagents, typically aminium or phosphonium (B103445) salts, are preferred. These reagents rapidly convert the protected amino acid into a highly reactive activated species, facilitating fast and efficient coupling even between bulky residues.

Commonly used high-efficiency coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective reagents, especially for difficult couplings. It forms a highly reactive OAt-ester, and the resulting HOAt byproduct can catalyze the reaction. bachem.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though generally considered less reactive than HATU for the most challenging couplings. bachem.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU. bachem.com It is based on OxymaPure, making it a safer alternative to explosive HOBt/HOAt-based reagents. bachem.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for routine and difficult couplings.

To drive the reaction to completion, a stoichiometric excess of the amino acid and coupling reagents is standard practice. A typical protocol might use 2 to 5 equivalents of this compound, the coupling reagent, and a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) relative to the number of free amino groups on the resin. nih.govunifi.it

| Coupling Reagent | Reagent Type | Key Features & Application |

| HATU | Aminium Salt (Guanidinium) | Highly reactive, based on HOAt. Excellent for sterically hindered couplings. bachem.com |

| HCTU | Aminium Salt (Guanidinium) | Similar to HBTU but based on 6-Cl-HOBt, making it more reactive. |

| COMU | Uronium Salt | High reactivity comparable to HATU; safer (non-explosive) byproducts. bachem.com |

| PyBOP | Phosphonium Salt | Effective alternative to aminium salts for difficult couplings. |

| DIC/OxymaPure | Carbodiimide/Additive | A modern, safer, and effective combination that suppresses racemization. researchgate.net |

The reaction environment significantly influences coupling outcomes.

Solvents: The most common solvents in SPPS are DMF and N-methyl-2-pyrrolidone (NMP). peptide.com They are chosen for their ability to swell the polystyrene-based resins, allowing access to reactive sites, and for their capacity to dissolve the reagents. unifi.it Trityl-protected amino acids like this compound generally exhibit good solubility in these standard solvents. peptide.com

Temperature: While many SPPS reactions are run at room temperature, increasing the temperature can dramatically accelerate slow coupling reactions. gyrosproteintechnologies.com Microwave-assisted SPPS, which uses microwave energy to rapidly heat the reaction, is particularly effective for driving the coupling of hindered amino acids to completion in minutes rather than hours. cem.comresearchgate.net For example, a coupling might be performed at 70-90°C for 2-5 minutes. researchgate.net However, elevated temperatures must be used with caution, as they can also increase the risk of side reactions, most notably racemization (the conversion of the D-amino acid to its L-isomer). researchgate.net

The primary advantage of using the Trityl group for side-chain protection is the ability to perform selective chemistry on the resin after the peptide backbone has been assembled. iris-biotech.depeptide.com By treating the resin-bound peptide with a mild solution of 1-3% TFA in DCM, the Trt group on the threonine side chain is cleaved, exposing the free hydroxyl group. iris-biotech.de This condition is mild enough to leave tert-butyl (tBu) based protecting groups and the peptide-resin linkage intact. iris-biotech.depeptide.com

Protein phosphorylation is a vital post-translational modification that regulates countless cellular processes. biorxiv.org Synthesizing phosphopeptides is therefore essential for biological research. The selective deprotection of the threonine hydroxyl group on the resin provides a direct route to site-specific phosphorylation. peptide.compeptide.com

The strategy involves two main steps:

Selective Deprotection: The Trt group is removed from the desired threonine residue on the fully assembled, resin-bound peptide using dilute acid.

On-Resin Phosphorylation: The newly exposed hydroxyl group is then reacted with a phosphorylating agent. A common method involves using a phosphoramidite (B1245037) reagent followed by an oxidation step to generate the stable phosphate (B84403) group. peptide.com

This post-synthetic modification approach is often preferred over the direct incorporation of a pre-phosphorylated building block, such as Fmoc-Thr(PO(OBzl)OH)-OH. sigmaaldrich.com Coupling these pre-phosphorylated derivatives can be inefficient due to the negatively charged phosphate moiety, which can lead to aggregation and incomplete reactions, especially in peptides with multiple phosphorylation sites. sigmaaldrich.com The use of this compound circumvents this problem by installing the phosphate group after the challenging peptide assembly is complete. peptide.com

Selective On-Resin Manipulations and Derivatizations of the Threonine Side Chain

Sulfonation and PEGylation via O-Trityl Deprotection

A key advantage of utilizing this compound in solid-phase peptide synthesis (SPPS) is the ability to selectively remove the trityl group from the threonine side chain while the peptide remains anchored to the solid support. peptide.com This selective deprotection opens up the hydroxyl group for further chemical modifications, such as sulfonation and PEGylation. iris-biotech.de

The trityl group is highly sensitive to acid and can be cleaved under mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). iris-biotech.de For instance, a solution of 1% TFA in DCM is often sufficient to remove the Trt group, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. iris-biotech.de This orthogonality is crucial for site-specific modifications.

Sulfonation: The sulfation of serine and threonine residues is a significant post-translational modification. researchgate.net Following the selective deprotection of the Trt group on the resin-bound peptide, the exposed hydroxyl group can be sulfated. This is often achieved using a sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex in an anhydrous environment. researchgate.net The resulting sulfate (B86663) esters, however, are known for their acid lability. To counteract this, the use of tetrabutylammonium (B224687) (TBA) as a counter-ion during work-up has been shown to stabilize the O-sulfate linkage, minimizing desulfation during subsequent TFA-mediated cleavage from the resin and purification. researchgate.net It's important to note that a potential side reaction during the final cleavage of peptides containing arginine protected with Pmc or Mtr groups is the O-sulfonation of unprotected serine and threonine residues, a reaction that can be minimized by the use of appropriate scavengers. nih.gov

PEGylation: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides. Site-specific PEGylation can be achieved on the threonine side chain after selective deprotection of the Trt group. iris-biotech.deresearchgate.net Once the hydroxyl group is available, a PEGylating agent, often an activated PEG derivative, can be coupled to the peptide on the solid support. researchgate.net This approach allows for precise control over the location and extent of PEGylation, which is critical for maintaining the biological activity of the peptide.

Bioconjugation and Chemoselective Ligations on Solid Support

The ability to selectively deprotect the threonine side chain of a resin-bound peptide also facilitates various bioconjugation and chemoselective ligation strategies. These techniques are invaluable for creating complex biomolecular constructs, such as antibody-drug conjugates, and for the chemical synthesis of proteins. chemimpex.comeurpepsoc.comresearchgate.net

Bioconjugation: Following the removal of the Trt group, the free hydroxyl group of the D-threonine residue can serve as a handle for the attachment of various molecules, including fluorescent dyes, radioactive probes, or other bioactive moieties. susupport.com This on-resin modification allows for the creation of specifically labeled peptides for a wide range of research applications. chemimpex.com While direct reactions with the hydroxyl group are possible, it is often more efficient to first introduce a more reactive functional group.

Chemoselective Ligations: Chemoselective ligation methods are powerful tools for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. frontiersin.org One such method that directly involves the threonine residue is Serine/Threonine Ligation (STL). researchgate.netrsc.org In STL, a peptide with an N-terminal serine or threonine reacts with a peptide C-terminal salicylaldehyde (B1680747) ester. researchgate.netpnas.org The selective deprotection of the D-threonine side chain using this compound could, in principle, allow for the generation of a peptide fragment with a free N-terminal D-threonine on the solid support, making it available for a subsequent STL reaction. This strategy would enable the convergent synthesis of complex peptides on a solid phase.

Cleavage and Global Deprotection Protocols for Peptides Containing this compound

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, a process known as global deprotection. For peptides synthesized using this compound, the trityl group is typically removed during this final cleavage step. iris-biotech.dethermofisher.com

Standard cleavage cocktails for Fmoc-based SPPS usually consist of a high concentration of trifluoroacetic acid (TFA), typically 95%, along with a combination of scavengers to prevent side reactions caused by reactive cationic species generated during deprotection. thermofisher.comuci.edu The Trt cation is particularly stable and can lead to reattachment to the peptide or modification of sensitive residues like tryptophan and cysteine if not effectively scavenged. Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations. uci.edu

The choice of cleavage cocktail and the duration of the reaction depend on the amino acid composition of the peptide. thermofisher.com For peptides containing Trt-protected residues, the cleavage mixture often turns yellow due to the formation of the trityl cation, which serves as a visual indicator of the deprotection process. thermofisher.com

Table 1: Common Cleavage Cocktail Components for Peptides Containing Trt-Protected Residues

| Component | Function | Typical Concentration |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups. | 85-95% |

| Triisopropylsilane (TIS) | Scavenges trityl cations and other reactive species. | 2.5-5% |

| Water | Suppresses side reactions. | 2.5-5% |

| Ethanedithiol (EDT) | Prevents oxidation and scavenges cations. | 2.5% |

Solution-Phase Peptide Synthesis (SoPPS) Incorporating this compound

While solid-phase synthesis is the dominant method for peptide production, solution-phase peptide synthesis (SoPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for the preparation of peptide fragments for convergent synthesis strategies. google.com

In SoPPS, this compound can be used as a building block in a manner analogous to its use in SPPS. The Fmoc group provides temporary N-terminal protection, which is removed after each coupling step, while the Trt group protects the side-chain hydroxyl group throughout the synthesis of the desired peptide fragment. The solubility of the Trt-protected intermediate in organic solvents facilitates purification by conventional methods like chromatography after each coupling step. chemimpex.com

Integration of this compound in Automated and High-Throughput Peptide Synthesis Systems

The properties of this compound are well-suited for its use in automated and high-throughput peptide synthesis platforms. acs.orgbeilstein-journals.org These systems rely on the repetitive cycles of deprotection, washing, and coupling characteristic of Fmoc-based SPPS. beilstein-journals.org

The standard protocols for Fmoc deprotection (using piperidine in DMF) and amino acid coupling (using activators like HBTU or HATU) are fully compatible with this compound. thaiscience.info Automated synthesizers can be programmed to perform the standard coupling cycles for incorporating this amino acid into a growing peptide chain. acs.org Furthermore, the selective on-resin deprotection of the Trt group can also be automated, allowing for high-throughput screening of site-specifically modified peptides. However, it is worth noting that D-amino acids can sometimes exhibit slower coupling kinetics, which might necessitate adjustments to the automated synthesis protocols, such as double coupling, to ensure high yields.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-threonine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Trt | Trityl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| tBu | tert-Butyl |

| SO3·DMF | Sulfur trioxide-N,N-dimethylformamide complex |

| TBA | Tetrabutylammonium |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |

| PEG | Polyethylene glycol |

| STL | Serine/Threonine Ligation |

| TIS | Triisopropylsilane |

| EDT | Ethanedithiol |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DMF | N,N-Dimethylformamide |

Mechanistic Insights into Reactions Involving Fmoc D Thr Trt Oh

Elucidation of Fmoc-Group Deprotection Mechanisms and Kinetics

Base-Mediated Cleavage Pathways of the Nα-Fmoc Group

The cleavage of the Nα-Fmoc group is typically achieved through a base-mediated β-elimination (E1cB) mechanism. acs.orgpublish.csiro.auresearchgate.net This process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base. springernature.comembrapa.brnih.gov This initial deprotonation is the rate-determining step. mdpi.com Following proton abstraction, a β-elimination cascade occurs, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide. acs.orgembrapa.br

The choice of base is critical. Primary and secondary amines are generally effective at promoting Fmoc removal. springernature.com Piperidine (B6355638), a secondary amine, is the most commonly used reagent for this purpose, typically in a 20-30% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comembrapa.brwikipedia.org The reaction is more rapid in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar ones like dichloromethane (B109758) (DCM). springernature.comnih.gov Piperidine not only acts as the base to initiate the deprotection but also serves as a scavenger for the liberated DBF, forming a stable adduct. acs.orgspringernature.com This scavenging is vital to prevent the electrophilic DBF from reacting with the newly deprotected α-amino group of the peptide, which would lead to chain termination. acs.org

While piperidine is the standard, other bases have been investigated. The kinetics of deprotection are influenced by the pKa of the base used. unibo.it For instance, 1,1,3,3-tetramethylguanidine (B143053) (TMG) has shown fast deprotection kinetics even at low concentrations, while tetrabutylammonium (B224687) (TBA) requires higher concentrations and longer reaction times. unibo.it The efficiency of various amines in removing the Fmoc group generally follows an order that is consistent with their pKa values. unibo.it

Table 1: Comparison of Bases for Fmoc Deprotection

| Base | Type | pKa | Deprotection Efficiency | Reference |

|---|---|---|---|---|

| Piperidine | Secondary Amine | 11.1 | Standard, efficient DBF scavenger | springernature.comnih.gov |

| Piperazine (B1678402) | Secondary Amine | 9.8 | Rapid adduct formation | publish.csiro.au |

| Morpholine (B109124) | Secondary Amine | 8.4 | Slower than piperidine | publish.csiro.au |

| TMG | Guanidine | ~13.6 | Fast kinetics even at low concentrations | unibo.it |

| TBA | Quaternary Ammonium | - | Slower kinetics, requires higher concentration | unibo.it |

| DBU | Amidine | ~13.5 | Strong, non-nucleophilic alternative | researchgate.net |

Self-Deprotection Phenomena in Fmoc-Protected Peptides

Under certain conditions, Fmoc-protected peptides can undergo a "self-deprotection" reaction, where the Fmoc group is removed without the addition of an external base like piperidine. acs.org This phenomenon has been observed during the post-coupling aging of peptide intermediates in solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). nih.gov

The mechanism of self-deprotection is thought to involve the peptide intermediate itself acting as a base or the presence of trace impurities in the solvent. acs.orgnih.gov For certain peptide sequences, particularly those containing a penultimate proline residue, the peptide conformation may stabilize the transition state for Fmoc decomposition through C–H···π interactions, making them more susceptible to this cascade deprotection. nih.gov This unintended deprotection can lead to subsequent side reactions, such as the formation of diketopiperazines (DKPs), which results in the deletion of two amino acids from the desired peptide sequence. acs.orgnih.gov While this phenomenon has been studied in the context of specific peptide sequences, the propensity of Fmoc-D-Thr(Trt)-OH containing peptides to undergo self-deprotection would be sequence-dependent.

Mechanistic Aspects of Peptide Bond Formation with this compound Activated Esters

The formation of a peptide bond is a condensation reaction between the activated carboxyl group of one amino acid and the amino group of another. In SPPS, the carboxyl group of the incoming Fmoc-amino acid, such as this compound, is activated to facilitate this reaction. bachem.com

The activation process involves converting the carboxylic acid into a more reactive species, typically an active ester. mdpi.com This is achieved using coupling reagents. Common methods include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.compeptide.com The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization. Additives like HOBt or Oxyma react with the O-acylisourea to form a more stable active ester (e.g., an OBt or Oxyma ester), which is less susceptible to racemization. peptide.com This active ester then reacts with the free amino group of the resin-bound peptide in a nucleophilic acyl substitution reaction to form the new peptide bond. embrapa.br

Understanding Stereochemical Integrity and Epimerization Pathways of D-Threonine

Maintaining the stereochemical integrity of the chiral centers in amino acids is a critical challenge in peptide synthesis. thieme-connect.de D-Threonine, like its L-counterpart, has two chiral centers (at the α- and β-carbons), making it susceptible to epimerization, the change in configuration at one of these centers. nih.gov

Epimerization at the α-carbon is the most common form of racemization during peptide synthesis. acs.org It primarily occurs during the activation step of the carboxyl group for peptide bond formation. mdpi.compeptide.com The mechanism often involves the formation of a planar oxazol-5(4H)-one intermediate. mdpi.comthieme-connect.denih.gov The activation of the Nα-protected amino acid can lead to intramolecular cyclization, where the backbone amide oxygen attacks the activated carbonyl. This forms the oxazolone (B7731731) ring. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reprotonation can occur from either face, resulting in a mixture of D- and L-isomers at that position. mdpi.com

Factors that increase the risk of racemization include the use of strong activating agents, prolonged activation times, and the presence of excess base. peptide.comnih.gov For this compound, the bulky Trt group on the side-chain hydroxyl helps to sterically hinder side reactions, but α-carbon epimerization remains a concern. Studies have shown that for this compound, coupling with HATU/NMM can lead to approximately 4% epimerization. nih.gov The rate of epimerization for threonine derivatives is generally considered slow enough that equilibrium between the epimers is not reached during a standard coupling reaction. nih.gov

The choice of coupling reagents and conditions is crucial for minimizing epimerization. The use of carbodiimide reagents like DIC in combination with additives such as HOBt or Oxyma is known to suppress racemization. peptide.comnih.gov Base-free coupling conditions, where possible, can also significantly reduce the extent of racemization. nih.gov The addition of certain metal salts, like copper(II) chloride (CuCl₂), has also been reported to be effective in suppressing racemization during the coupling of challenging amino acids. nih.govpeptide.com

Challenges and Mitigation Strategies in Utilizing Fmoc D Thr Trt Oh in Complex Peptide Synthesis

Control of Epimerization and Racemization in D-Threonine Residues

Epimerization, the conversion of one epimer into its chiral counterpart at a specific stereocenter, is a significant concern during peptide synthesis. mdpi.com For D-amino acids like D-threonine, this can lead to the undesired formation of the L-threonine diastereomer, impacting the peptide's final structure and biological activity. This process can occur via two primary mechanisms: the formation of an oxazol-5(4H)-one intermediate during carboxyl group activation or through direct abstraction of the alpha-proton (Hα) by a base. mdpi.com

The triphenylmethyl (Trt) group, used to protect the hydroxyl side chain of threonine, plays a crucial role in maintaining chiral stability. The bulky nature of the Trt group provides significant steric hindrance around the amino acid residue. cymitquimica.commdpi.com This steric shield physically obstructs the approach of reagents that could facilitate epimerization. mdpi.com For instance, it hinders the formation of the planar oxazolone (B7731731) intermediate that is a common pathway for racemization during the activation step of coupling. mdpi.comamazonaws.com The Trt group's electron-withdrawing properties also offer some, albeit minor, electronic stabilization that helps suppress side reactions. amazonaws.com While not a complete solution, the steric bulk is a key passive feature that minimizes racemization risk during both coupling and deprotection cycles. amazonaws.com Studies have shown that the presence of the Trt group can significantly reduce the level of epimerization compared to less bulky protecting groups, especially under forcing conditions. nih.gov

Beyond the intrinsic stability offered by the Trt group, the careful selection of coupling conditions is paramount to prevent epimerization of the D-threonine residue. mdpi.com

Coupling Reagents: The choice of coupling reagent significantly impacts racemization levels. mdpi.com Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue HOAt, are generally preferred for racemization-prone residues. chempep.comsigmaaldrich.com These additives form active esters that are less prone to oxazolone formation. chempep.com Uronium/aminium salt-based reagents like HBTU and HATU can be more aggressive and may increase the risk of epimerization, particularly when used with excess base or extended pre-activation times. mdpi.comnih.gov Research has shown that for sensitive couplings, phosphonium (B103445) salts like PyBOP may offer a safer alternative to uronium reagents. iris-biotech.de

Additives and Base: The addition of HOBt or Oxyma Pure to the coupling mixture is a standard strategy to suppress racemization. chempep.compeptide.com These additives act as scavengers for excess activating agents and promote the formation of less reactive, more stable active esters. The choice and amount of base are also critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used, but their concentration should be minimized as excess base can directly promote epimerization by abstracting the alpha-proton. mdpi.comiris-biotech.de In some cases, using a weaker base like collidine has been recommended as a substitute for DIPEA. chempep.com

Reaction Temperature and Time: Lowering the reaction temperature (e.g., to 0–4°C) can effectively reduce the rate of epimerization. Similarly, minimizing coupling and pre-activation times is crucial, as prolonged exposure to activating conditions increases the opportunity for racemization to occur. nih.gov

The following table summarizes the impact of different coupling conditions on epimerization, based on findings for similarly sensitive amino acids like serine and histidine, which share epimerization mechanisms.

| Coupling Reagent/Condition | Relative Epimerization Risk | Rationale |

| DIC/HOBt or DIC/Oxyma | Low | Forms more stable active esters, reducing oxazolone formation. amazonaws.comchempep.com |

| HATU/DIPEA (long pre-activation) | High | Aggressive activation and excess base can promote both oxazolone and direct enolization pathways. mdpi.comnih.gov |

| PyBOP | Low-Medium | Phosphonium-based activation is generally considered less prone to causing racemization than some uronium reagents. iris-biotech.de |

| Low Temperature (0-4°C) | Reduced | Slows the kinetic rate of the epimerization side reaction. |

Role of the O-Trityl Protecting Group in Chiral Stability

Side Reaction Profiles in Fmoc-D-Thr(Trt)-OH Containing Sequences

The synthesis of peptides containing this compound is susceptible to several sequence-dependent side reactions that can lead to the formation of impurities, which are often difficult to separate from the target peptide.

Aspartimide formation is a major side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), occurring when an aspartic acid (Asp) residue is present in the sequence. iris-biotech.de The reaction is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain ester of Asp, forming a cyclic succinimide (B58015) intermediate. iris-biotech.deiris-biotech.de This aspartimide is highly prone to racemization and can subsequently be opened by piperidine (B6355638) or water to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, the latter being a particularly problematic isomeric impurity. nih.gov

The presence of a D-Thr residue adjacent to an Asp residue can influence the local peptide conformation, potentially affecting the rate of aspartimide formation. Sequences such as -Asp-Thr- are known to be susceptible to this side reaction. nih.govresearchgate.net

Mitigation Strategies:

Bulky Side-Chain Protecting Groups for Asp: Using sterically hindered protecting groups on the Asp side chain, such as O-Mpe or O-Epe esters, can physically block the cyclization reaction. mdpi.comiris-biotech.de

Backbone Protection: The most effective method is to use backbone-protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. peptide.comiris-biotech.de The 2,4-dimethoxybenzyl (Dmb) group on the glycine's amide nitrogen prevents the nucleophilic attack required for cyclization. iris-biotech.de This strategy is highly effective but is limited to commercially available dipeptide units.

Modified Deprotection Conditions: Adding an acidic modifier like HOBt or formic acid to the piperidine deprotection solution can lower the basicity and reduce the rate of aspartimide formation. mdpi.compeptide.com Using weaker bases like morpholine (B109124) for Fmoc removal is also an option, though it may lead to incomplete deprotection. iris-biotech.de

Novel Protecting Groups: The use of specialized protecting groups like cyanosulfurylide (CSY) on the aspartic acid can completely suppress aspartimide formation, as it replaces the labile ester linkage with a stable C-C bond. iris-biotech.dersc.org

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of SPPS. iris-biotech.deindiana.edu After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage anchoring the dipeptide to the resin, cleaving the dipeptide from the support as a cyclic DKP. chempep.comiris-biotech.de This side reaction is particularly prevalent when using resins with sensitive linkers like Wang resin. iris-biotech.de

The presence of a D-amino acid, such as D-Threonine, as the second residue in the sequence (Xaa-D-Thr-Resin) can increase the propensity for DKP formation. researchgate.net This is because certain stereochemical arrangements can favor the necessary conformation for cyclization.

Prevention Strategies:

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, sterically hinders the N-terminal amine from attacking the resin linkage. chempep.compeptide.comacs.org

Dipeptide Coupling: A common and effective strategy is to bypass the problematic dipeptide-resin stage altogether by coupling the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-D-Thr-OH). chempep.comiris-biotech.de This avoids having a dipeptide with a free N-terminus attached to the resin.

N-Trityl Protection: Coupling the second amino acid with an N-trityl group instead of an Fmoc group. The Trt group is then removed with dilute acid, and the subsequent coupling is performed using in-situ neutralization protocols, which can suppress DKP formation. peptide.com

N-O Acyl Shift: In peptides containing threonine, an N-to-O acyl shift can occur, particularly during the final acidic cleavage from the resin with trifluoroacetic acid (TFA). iris-biotech.de The peptide chain migrates from the amide nitrogen to the hydroxyl group of the threonine side chain via a cyclic intermediate. While the Trt group on the hydroxyl offers protection during synthesis, this shift can occur after its removal. The shift is reversible and can often be corrected by treating the peptide with a mild base, such as aqueous ammonia. iris-biotech.de

Incomplete Coupling: The significant steric bulk of the this compound building block, combined with that of the preceding amino acid on the resin, can sometimes lead to incomplete or slow coupling reactions. biotage.com This results in deletion sequences. To manage this, one can use more potent coupling reagents like HATU, extend the coupling time, or perform a double coupling to ensure the reaction goes to completion. chempep.combiotage.com

Guanidinylation: If free amino groups are present during coupling with excess uronium/aminium reagents, they can be inadvertently modified into guanidinium (B1211019) moieties. This can be avoided by pre-activating the amino acid before adding it to the resin, ensuring no excess activation reagent is present. iris-biotech.de

Analytical and Characterization Methodologies for Fmoc D Thr Trt Oh and Its Synthetic Products

Spectroscopic Monitoring of Fmoc-D-Thr(Trt)-OH Reaction Progress in SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry relies on a cyclical process of deprotection and coupling steps. altabioscience.com Real-time monitoring of these reactions is crucial for optimizing synthesis protocols and ensuring high yields and purity.

The fluorenylmethoxycarbonyl (Fmoc) protecting group possesses a strong ultraviolet (UV) absorbance, a feature that is widely exploited for monitoring the progress of SPPS. altabioscience.comchempep.com The deprotection step, typically carried out using a piperidine (B6355638) solution, releases the Fmoc group as dibenzofulvene, which also has a distinct UV signature. chempep.comcsic.es By continuously monitoring the UV absorbance of the solution flowing from the reaction vessel, it is possible to determine the completion of the deprotection step. altabioscience.comchempep.com For instance, a stable baseline in the UV chromatogram at a specific wavelength (e.g., 290 nm or 301 nm) indicates that all Fmoc groups have been cleaved. rsc.org

Similarly, the coupling of the next Fmoc-protected amino acid, such as this compound, can be monitored. As the amino acid is incorporated into the growing peptide chain on the solid support, its concentration in the solution decreases. This change can be tracked by various spectroscopic methods. While UV monitoring is common for deprotection, alternative techniques like refractive index (RI) monitoring have emerged as a powerful tool for observing the coupling step in real-time. csic.es The RI of the reaction solution changes as the mass is transferred from the liquid phase (Fmoc-amino acid) to the solid phase (resin-bound peptide), providing a direct measure of the coupling reaction's progress. csic.es This allows for precise determination of the reaction endpoint, preventing unnecessary extensions of coupling times or the need for double coupling, thus optimizing the synthesis process.

Table 1: Spectroscopic Methods for SPPS Monitoring

| Technique | Monitored Step | Principle | Typical Wavelength |

|---|---|---|---|

| UV/Vis Spectroscopy | Deprotection | Detection of released dibenzofulvene-piperidine adduct. altabioscience.comchempep.com | 290 nm, 301 nm rsc.org |

| Refractive Index (RI) | Coupling | Change in mass concentration of the solution as the amino acid is incorporated onto the solid support. csic.es | Not Applicable |

Chromatographic Techniques for Purity and Identity Assessment of this compound Containing Peptides

Following the synthesis of peptides incorporating this compound, it is imperative to assess their purity and confirm their identity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for this purpose. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides. mdpi.comunibo.it Peptides are separated based on their hydrophobicity. The use of C18 columns is standard, and a gradient of an organic solvent like acetonitrile (B52724) in water, both typically containing an ion-pairing agent such as trifluoroacetic acid (TFA), is employed to elute the peptides. nih.govrsc.org The purity of the peptide is determined by integrating the area of the main peak in the chromatogram, with detection commonly performed at 214 nm and 280 nm. rsc.org For this compound itself, a purity of ≥97.0% is often confirmed by HPLC. sigmaaldrich.com

Mass spectrometry (MS) is invariably coupled with HPLC (LC-MS) to provide unambiguous identity confirmation. rsc.org Electrospray ionization (ESI) is a soft ionization technique that allows for the accurate mass determination of the synthesized peptide, confirming that the correct sequence of amino acids, including the D-threonine residue, has been assembled. rsc.org Higher-energy collisional dissociation (HCD) tandem mass spectrometry (MS/MS) can be used to fragment the peptide and provide sequence information, further verifying its identity. mdpi.com

Table 2: Common Chromatographic Conditions for Peptide Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8 nih.gov | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% TFA nih.gov | Aqueous component of the gradient |

| Mobile Phase B | Acetonitrile with 0.1% TFA nih.gov | Organic component of the gradient |

| Detection | UV at 214 nm and 280 nm rsc.org | Quantitation and detection of aromatic residues |

| Identity Confirmation | ESI-Mass Spectrometry rsc.org | Accurate molecular weight determination |

Advanced Methods for Stereochemical Purity Determination of D-Threonine Residues

The biological properties of a peptide are highly dependent on the stereochemistry of its constituent amino acids. Therefore, confirming the stereochemical integrity of the D-threonine residue incorporated using this compound is of utmost importance. Racemization, the conversion of a D-amino acid to its L-isomer, can occur during the activation and coupling steps of SPPS. acs.org

Several advanced analytical methods are employed to determine the stereochemical purity of the final peptide. One common approach involves the complete acid hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldi-aldehyde (OPA) in the presence of a chiral thiol. mdpi.com The resulting diastereomeric derivatives can then be separated and quantified using reversed-phase HPLC. mdpi.com

Gas chromatography (GC) on a chiral stationary phase can also be used to separate the enantiomers of the amino acids after hydrolysis and derivatization to form volatile esters. Chiral capillary columns are highly effective in resolving D- and L-amino acids.

More advanced mass spectrometry-based techniques, such as ion mobility spectrometry (IMS-MS), can distinguish between peptide epimers (diastereomers that differ at a single stereocenter). acs.orgnih.gov Peptide epimers often have different three-dimensional shapes, which results in different drift times in the ion mobility cell, allowing for their separation and identification. acs.org This method has the advantage of analyzing the intact peptide without the need for hydrolysis, thus avoiding potential racemization during sample preparation. acs.org

Purification and Isolation Strategies for Complex Peptides Synthesized with this compound

The crude product obtained after SPPS and cleavage from the resin is a complex mixture containing the target peptide, truncated sequences, deletion sequences, and by-products from side reactions. unibo.it The purification of the target peptide, especially when it is complex or present in low abundance, requires robust and often multi-step strategies.

Preparative reversed-phase HPLC is the workhorse for peptide purification. unibo.it The conditions used for analytical HPLC are scaled up to larger columns and higher flow rates to isolate the desired peptide in sufficient quantity. rsc.org Fractions are collected across the elution profile, and each fraction is analyzed by analytical HPLC and MS to identify those containing the pure product. rsc.org

For particularly complex mixtures or when very high purity is required, orthogonal purification strategies may be employed. This involves using a second chromatographic technique that separates molecules based on a different principle than hydrophobicity. Ion-exchange chromatography (IEX), which separates peptides based on their net charge, is a common secondary purification method. mdpi.com By combining RP-HPLC and IEX, it is possible to remove impurities that co-elute with the target peptide in a single chromatographic dimension.

Size-exclusion chromatography (SEC) can also be used to separate the target peptide from smaller or larger impurities, although its resolution is generally lower than that of RP-HPLC or IEX. The choice of purification strategy depends on the specific properties of the peptide and the nature of the impurities present. The trityl (Trt) protecting group on the threonine side chain is typically removed during the final cleavage from the resin with a strong acid cocktail, such as TFA. cem.com The efficiency of this deprotection is also monitored by HPLC and MS.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| (2S,3R)-threonine | D-Threonine |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's reagent |

| Acetonitrile | ACN |

| Dibenzofulvene | DBF |

| Diisopropylethylamine | DIPEA |

| Dimethylformamide | DMF |

| Fluorenylmethyloxycarbonyl-D-threonine(trityl)-OH | This compound |

| o-phthaldi-aldehyde | OPA |

| Piperidine | |

| Trifluoroacetic acid | TFA |

Applications of Fmoc D Thr Trt Oh in Advanced Biomolecular and Pharmaceutical Research

Engineering of Therapeutic Peptides and Peptidomimetics Incorporating D-Threonine

The incorporation of D-amino acids, such as D-threonine, is a powerful strategy in the design of therapeutic peptides and peptidomimetics. Natural peptides composed exclusively of L-amino acids are often limited as therapeutic agents due to their rapid degradation by proteases in the body. Introducing D-amino acids creates peptides that are resistant to this enzymatic breakdown, significantly enhancing their metabolic stability and in vivo half-life. nih.gov

The use of Fmoc-D-Thr(Trt)-OH allows for the site-specific replacement of L-threonine or other L-amino acids with D-threonine. This substitution not only confers proteolytic resistance but can also induce unique conformational properties in the peptide backbone. researchgate.net While the straightforward geometric inversion at the alpha-carbon generally means D-amino acids have inverse conformational preferences to their L-counterparts, the presence of a second chiral center in the threonine side chain creates more complex stereochemical possibilities. researchgate.net These altered conformations can lead to improved binding affinity, selectivity, and efficacy for the target receptor or enzyme. Researchers leverage these attributes to develop novel peptide-based drugs for a range of diseases, including metabolic disorders and cancer. The ability to create peptides with enhanced stability and tailored structures is crucial for advancing from lead compound discovery to viable clinical candidates. mit.edu

Table 1: Impact of D-Amino Acid Incorporation on Therapeutic Peptide Properties

| Feature | Standard L-Peptide | D-Amino Acid Modified Peptide | Rationale for Improvement |

|---|---|---|---|

| Proteolytic Stability | Low | High | D-amino acid residues are not recognized by common proteases, preventing enzymatic cleavage. nih.gov |

| Bioavailability | Often Poor | Improved | Increased stability in circulation leads to longer exposure and better chance of reaching the target site. |

| Binding Affinity | Variable | Can be enhanced | The altered 3D structure can create more optimal interactions with the biological target. researchgate.net |

| Immunogenicity | Can be high | Potentially lower | Altered peptide structure may be less likely to be recognized by the immune system. |

Development of Antibody-Drug Conjugates (ADCs) Utilizing this compound Derived Moieties

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug, connected by a chemical linker. fujifilm.comthno.org The design of the linker is critical to the success of an ADC, as it must remain stable in circulation but release the cytotoxic payload effectively inside the target cancer cell.

Fmoc-protected amino acids, including D-amino acid derivatives like this compound, are instrumental in constructing these specialized linkers. chemimpex.commedchemexpress.commedchemexpress.com Peptidic linkers, often designed to be cleaved by lysosomal proteases such as Cathepsin B, can be synthesized using SPPS. mit.edu Incorporating D-amino acids into these linker sequences can fine-tune their properties. For instance, the strategic placement of a D-threonine residue can influence the linker's susceptibility to cleavage, ensuring stability in the bloodstream and preventing premature drug release, which could harm healthy tissues. The use of this compound provides the necessary chemical handle to integrate D-threonine into complex ADC linker architectures, contributing to the development of more stable, effective, and safer targeted cancer therapies. chemimpex.comthno.org

Research in Protein Folding, Stability, and Enzyme Design Mediated by D-Threonine Incorporation

The study of protein folding and stability is fundamental to understanding biological function and disease. Introducing D-amino acids into a protein sequence is a unique method to probe these principles. scispace.com Because D-amino acids have inverted stereochemistry at the Cα atom, their incorporation can disrupt or alter native protein structures like α-helices and β-sheets. researchgate.net This perturbation allows researchers to study the forces and interactions that govern protein folding and maintain a stable three-dimensional structure. scispace.com

Synthesis of Unnatural and Modified Peptides for Biological Probes and Drug Discovery

This compound is a key reagent for the synthesis of unnatural peptides, which are powerful tools for chemical biology and drug discovery. By moving beyond the 20 canonical L-amino acids, researchers can create peptides with novel structures and functions. These modified peptides can be designed as highly specific biological probes to investigate cellular processes, such as signaling pathways or enzyme-substrate interactions. researchgate.net

The incorporation of D-threonine can render these peptide probes resistant to degradation, making them suitable for use in complex biological environments like cell culture or in vivo models. mit.edu Furthermore, the synthesis of large libraries of peptides containing D-amino acids and other modifications allows for the screening of new drug candidates. mit.edu This strategy has been used to discover lead compounds that may have otherwise failed in development due to poor stability. The ability to synthesize these non-natural peptides through established methods like Fmoc SPPS is crucial for exploring new chemical space in the quest for novel therapeutics. mit.educhemimpex.com

Table 2: Research Applications of D-Threonine Containing Peptides

| Application Area | Example of Use | Benefit of D-Threonine Incorporation |

|---|---|---|

| Biological Probes | Fluorescently-labeled peptide to track a specific kinase | Resistance to intracellular proteases allows for longer imaging times and more accurate localization. |

| Drug Discovery | Screening a library of D-peptide analogues against a disease target | Identifies potent and stable hits that are more likely to be developed into viable drugs. mit.edu |

| Biomaterials | Designing self-assembling peptide hydrogels | The D-amino acid can control the peptide's secondary structure, influencing the material properties of the hydrogel. |

Role in Mirror-Image Peptide Synthesis and Ligand-Receptor Studies

A fascinating application of D-amino acid chemistry is the synthesis of "mirror-image" proteins and peptides. A protein made entirely of D-amino acids (a D-protein) will fold into a three-dimensional structure that is the exact mirror image of its natural L-protein counterpart. nih.govnih.gov These D-proteins are exceptionally resistant to degradation by natural proteases, which are chiral and can only process L-proteins. nih.gov

This compound, along with other Fmoc-D-amino acids, is essential for the chemical synthesis of these D-proteins. mit.edunih.gov This technology enables a powerful drug discovery strategy known as mirror-image phage display. nih.govkyoto-u.ac.jp In this technique, a synthetic D-protein target is used to screen a library of L-peptides (displayed on phages). Once a high-affinity L-peptide binder is identified, its sequence is used as a blueprint to synthesize the corresponding D-peptide. Due to the principles of chiral symmetry, this new D-peptide will bind to the natural L-protein target with the same high affinity, but it will be invisible to proteases, making it an ideal therapeutic candidate. nih.govkyoto-u.ac.jp This approach has been successfully used to generate stable D-peptide ligands for therapeutically relevant targets. nih.gov

Future Perspectives and Emerging Trends in Fmoc D Thr Trt Oh Chemistry

Novel Methodologies for Enhanced Synthesis Efficiency and Reduced Side Reactions

The efficiency of solid-phase peptide synthesis (SPPS) using Fmoc-D-Thr(Trt)-OH is intrinsically linked to the effectiveness of coupling reactions and the minimization of unwanted side reactions. researchgate.netiris-biotech.de Research is actively pursuing novel strategies to address these challenges, moving beyond conventional methods to improve yields and purity of the final peptide products. chemimpex.com

A significant area of development is the optimization of deprotection and coupling steps. While piperidine (B6355638) is the standard reagent for Fmoc group removal, its basicity can catalyze side reactions. researchgate.netub.edu Studies have shown that using alternative bases can mitigate these issues. For instance, piperazine (B1678402) has been investigated as a deprotection reagent and has been shown to cause fewer side reactions, such as aspartimide formation, compared to piperidine. researchgate.net The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also help suppress these unwanted reactions. researchgate.netpeptide.com

Another focus is on preventing racemization, particularly during the activation of the amino acid. The use of coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (TBTU) in conjunction with N,N-diisopropylethylamine (DIPEA) has been shown to keep racemization levels to a minimum, often below 5%.

Furthermore, advancements in automation have streamlined the synthesis process. Automated peptide synthesizers provide precise control over reaction conditions, which is crucial for achieving high yields and purity, especially in industrial-scale production. The development of new resins and linkers also plays a role. For example, the use of 2-chlorotrityl chloride resin is preferred in certain cases to inhibit the formation of diketopiperazines, a common side reaction at the dipeptide stage. peptide.com

| Methodology | Objective | Key Findings/Advantages | Relevant Compounds/Reagents |

| Alternative Deprotection Agents | Reduce base-induced side reactions | Piperazine causes less aspartimide formation compared to piperidine. researchgate.net | Piperazine, Piperidine |

| Deprotection Additives | Suppress side reactions | HOBt in the deprotection solution reduces aspartimide formation. researchgate.netpeptide.com | 1-hydroxybenzotriazole (HOBt) |

| Optimized Coupling Reagents | Minimize racemization | TBTU/DIPEA coupling yields minimal racemization (<5%). | TBTU, DIPEA |

| Automated Synthesis | Enhance control and yield | Allows for precise control of reaction conditions, leading to higher yields and purity. | Automated Peptide Synthesizers |

| Specialized Resins | Inhibit specific side reactions | 2-chlorotrityl chloride resin can suppress diketopiperazine formation. peptide.com | 2-chlorotrityl chloride resin |

Expansion of Applications in the Construction of Highly Complex Biomolecules

This compound is an indispensable component in the synthesis of complex, biologically active peptides. chemimpex.com Its unique structural features, including the D-configuration of the amino acid and the bulky trityl protecting group on the hydroxyl side chain, are crucial for creating specific secondary structures and for ensuring stability during the synthetic process. chemimpex.comiris-biotech.de

A notable example of its application is in the total synthesis of analogues of teixobactin (B611279), a potent antibiotic. researchgate.netrsc.org In the synthesis of these analogues, this compound is incorporated into the peptide chain using coupling agents like HATU and DIPEA. researchgate.net The presence of D-amino acids, such as D-threonine, has been shown to be critical for the antimicrobial activity of these molecules. rsc.org This highlights the importance of having access to high-purity D-amino acid derivatives like this compound for the development of new therapeutic agents. researchgate.net

The versatility of this compound also extends to its use in creating modified peptides and bioconjugates. chemimpex.comchemimpex.com The trityl protecting group can be selectively removed under mild acidic conditions, allowing for site-specific modifications of the threonine side chain, such as phosphorylation or glycosylation, while the peptide remains attached to the resin. iris-biotech.de This capability is vital for synthesizing peptides that mimic post-translational modifications, which are essential for studying cellular signaling and other biological processes.

Furthermore, this compound is utilized in the construction of branched and cyclic peptides. sigmaaldrich.com These non-linear peptide architectures often exhibit enhanced biological activity and stability compared to their linear counterparts. The orthogonal protection strategy offered by the Fmoc/Trt combination allows for complex synthetic routes to be designed and executed with precision. sigmaaldrich.com

| Application Area | Example | Significance of this compound | Key Findings |

| Therapeutic Peptide Synthesis | Teixobactin Analogues | Incorporation of D-threonine is crucial for biological activity. researchgate.netrsc.org | D-amino acids are critical for the antimicrobial potency of teixobactin analogues. rsc.org |

| Post-Translational Modifications | Phosphopeptide Synthesis | The trityl group allows for selective deprotection and modification of the hydroxyl side chain. iris-biotech.de | Resin-bound Thr(Trt) is a versatile building block for on-resin side chain modifications. iris-biotech.de |

| Complex Peptide Architectures | Branched and Cyclic Peptides | The orthogonal Fmoc/Trt protection scheme enables the synthesis of non-linear peptides. sigmaaldrich.com | Orthogonally protected amino acids are essential tools for creating complex peptide structures. sigmaaldrich.com |

| Bioconjugation | Drug Delivery Systems | Facilitates the attachment of peptides to other molecules or surfaces. chemimpex.com | Important for developing targeted therapies and diagnostic tools. chemimpex.comchemimpex.com |

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

The pharmaceutical industry is increasingly focusing on sustainable manufacturing processes, and peptide synthesis is no exception. nih.govcsic.es Traditional solid-phase peptide synthesis is known for its large consumption of hazardous solvents and reagents. csic.es Consequently, a major trend in the chemistry of this compound and other protected amino acids is the development of greener synthetic protocols.

Research is actively exploring the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc) are being evaluated for their efficacy in SPPS. acs.org Studies have shown that 2-MeTHF can be a viable solvent for both coupling and Fmoc-deprotection steps, sometimes even outperforming DMF. acs.org Binary solvent mixtures, particularly those containing dimethyl sulfoxide (B87167) (DMSO), have also shown promise in solubilizing reagents and maintaining adequate resin swelling. researchgate.net

In addition to greener solvents, alternative reagents for Fmoc deprotection are being investigated to move away from piperidine. A notable development is the use of a dilute sodium hydroxide (B78521) (NaOH) solution in a mixture of 2-MeTHF and methanol. acs.org This protocol has been successfully applied to the synthesis of the decapeptide triptorelin, demonstrating its potential as a viable green alternative. acs.org The stability of common side-chain protecting groups, including the trityl group, has been confirmed under these conditions. acs.org

| Green Chemistry Approach | Description | Examples | Impact |

| Greener Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives. csic.esacs.org | 2-methyltetrahydrofuran (2-MeTHF), Ethyl acetate (EtOAc), Dimethyl sulfoxide (DMSO) mixtures. acs.orgresearchgate.net | Reduces the environmental footprint and health hazards associated with peptide synthesis. csic.es |

| Alternative Deprotection Reagents | Use of less hazardous bases for Fmoc group removal. acs.org | Dilute sodium hydroxide (NaOH) in 2-MeTHF/MeOH. acs.org | Avoids the use of piperidine and its associated risks. acs.org |

| Reagent Recycling | Collection and reuse of reagents and solvents from washing and deprotection steps. mdpi.com | Recycling of DMF and deprotection solutions in tea-bag synthesis protocols. mdpi.com | Reduces solvent and reagent consumption by up to 50%, lowering costs and waste. mdpi.com |

| Energy Efficiency | Application of energy-saving heating methods. researchgate.net | Controlled induction heating. researchgate.net | Optimizes reaction times and reduces energy consumption compared to conventional heating. researchgate.net |

Q & A

Q. What is the structural significance of the Trityl (Trt) and Fmoc groups in Fmoc-D-Thr(Trt)-OH?

The Trityl (Trt) group protects the hydroxyl side chain of D-threonine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary α-amino protector, removable under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonal protection allows sequential peptide chain elongation. The stereochemistry (D-configuration) is critical for designing peptides resistant to proteolytic degradation .

Q. How does this compound compare to its L-enantiomer in peptide synthesis?

The D-enantiomer of Thr(Trt) introduces conformational diversity, enabling studies on chiral recognition in receptor-ligand interactions. For example, in antifreeze glycopeptide analogs, D-Thr derivatives alter hydrogen-bonding networks, impacting ice-recrystallization inhibition properties. Structural analysis via X-ray crystallography or NMR can reveal these differences .

Q. What solvents and conditions are optimal for dissolving this compound?

The compound is sparingly soluble in ethanol (≥7.3 mg/mL with gentle warming) and DMSO (<49.7 mg/mL). For SPPS, dissolve in DMF or NMP with activation reagents (e.g., HATU/DIPEA). Ensure clarity via sonication or heating (40–50°C). Avoid prolonged exposure to acidic conditions to prevent premature Trt deprotection .

Advanced Research Questions

Q. How do side-chain protection strategies for Thr(Trt) influence coupling efficiency in SPPS?

The Trt group’s steric bulk slows coupling kinetics. Relative reaction rates (vs. Fmoc-Thr-OH) are ~0.70 ± 0.03, necessitating extended coupling times (e.g., 2–4 hours) or double couplings for sterically hindered sequences. Use HOBt or Oxyma additives to suppress racemization .

Table 1: Relative Coupling Rates of Fmoc-Protected Amino Acids

| Amino Acid Derivative | Relative Rate (vs. Fmoc-Thr-OH) | Error (±) |

|---|---|---|

| Fmoc-Ser-OH | 3.33 | 0.53 |

| Fmoc-D-Thr(Ac3GalNAc)-OH | 0.70 | 0.03 |

| Fmoc-Thr(Trt)-OH | 0.65* | 0.05 |

| *Estimated from analogous Trt-protected residues . |

Q. What analytical methods validate the integrity of this compound during synthesis?

- HPLC-MS: Monitor deprotection (Fmoc removal) via loss of 222 nm UV absorbance (characteristic of Fmoc).

- NMR: Confirm Trt group retention (δ 7.2–7.4 ppm for aromatic protons) and D-configuration via NOE correlations.

- Circular Dichroism (CD): Detect conformational changes in D-Thr-containing peptides, especially in β-sheet or helical motifs .

Q. How does this compound enable the synthesis of cyclic peptides with constrained conformations?

In cyclic peptide synthesis (e.g., teixobactin analogs), D-Thr(Trt) stabilizes turn structures via hydrogen bonding. Post-cleavage, Trt removal with TFA/TIS/H2O (95:2.5:2.5) exposes hydroxyl groups for lactamization or disulfide bridge formation. Optimize cyclization using PyBOP/DIEA in dilute DCM to minimize oligomerization .

Q. What challenges arise when incorporating this compound into glycosylated peptides?

The Trt group is incompatible with glycosylation reactions requiring acidic conditions (e.g., TMSOTf-mediated glycosyl transfer). Use temporary protecting groups (e.g., Ac) for hydroxyls, followed by Trt installation post-glycosylation. Alternatively, employ chemoselective ligation strategies .

Methodological Recommendations

- Racemization Prevention: Use collidine instead of DIEA during HBTU/HOBt activation to minimize D-to-L epimerization .

- Orthogonal Deprotection: Remove Fmoc with 20% piperidine/DMF (2 × 5 min), then cleave Trt with 1% TFA/DCM (30 sec) without affecting acid-labile residues .

- AI-Driven Synthesis Planning: Leverage reaction databases to predict optimal coupling sequences and side-chain compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.